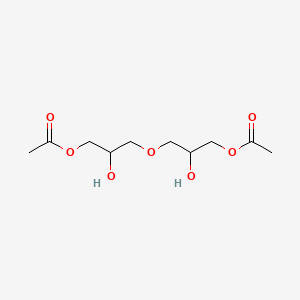

3,3'-Oxybis(2-hydroxypropyl) diacetate

Description

3,3'-Oxybis(2-hydroxypropyl) diacetate is an esterified compound featuring a central oxygen-bridged (oxybis) structure connecting two 2-hydroxypropyl groups, each acetylated at the hydroxyl position. The molecule likely serves as a derivative of amines like 3,3'-oxybis(ethyleneoxy)bis(propylamine), which is documented as a corrosive liquid amine in industrial hardeners (e.g., LOCTITE PC 9593 B HARDENER) . The diacetate form is expected to exhibit reduced reactivity compared to its amine precursors, making it suitable for applications requiring stabilized ester functionalities, such as polymer synthesis or adhesives.

Properties

CAS No. |

93820-00-9 |

|---|---|

Molecular Formula |

C10H18O7 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

[3-(3-acetyloxy-2-hydroxypropoxy)-2-hydroxypropyl] acetate |

InChI |

InChI=1S/C10H18O7/c1-7(11)16-5-9(13)3-15-4-10(14)6-17-8(2)12/h9-10,13-14H,3-6H2,1-2H3 |

InChI Key |

WGYORETUYPJUNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(COCC(COC(=O)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Oxybis(2-hydroxypropyl) diacetate typically involves the reaction of 3,3’-Oxybis(2-hydroxypropyl) with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-Oxybis(2-hydroxypropyl) diacetate is scaled up using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Oxybis(2-hydroxypropyl) diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides, depending on the nucleophile used.

Scientific Research Applications

3,3’-Oxybis(2-hydroxypropyl) diacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.

Mechanism of Action

The mechanism of action of 3,3’-Oxybis(2-hydroxypropyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohols, which can then participate in further biochemical reactions. The oxygen bridge in the molecule allows for unique interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Insights :

- The target compound’s ether-linked backbone distinguishes it from simpler diesters like ethylene diacetate.

- Unlike 3,6'-disinapoyl sucrose, which is a high-molecular-weight glycoside ester, 3,3'-Oxybis(2-hydroxypropyl) diacetate lacks carbohydrate moieties, favoring linearity .

Physicochemical Properties

Notes:

- The ether and ester groups in the target compound may enhance thermal stability compared to ethylene diacetate.

- Its solubility profile is likely intermediate between small diesters (e.g., ethylene diacetate) and complex glycosides (e.g., 3,6'-disinapoyl sucrose).

Key Differences :

Critical Considerations :

- The diacetate form mitigates the corrosivity of its amine counterpart but retains handling requirements typical of industrial esters.

- Ethylene diacetate’s flammability contrasts with the target compound’s inferred stability .

Biological Activity

3,3'-Oxybis(2-hydroxypropyl) diacetate, commonly referred to as a derivative of hydroxypropyl diacetate, is a compound that has garnered attention in various biological and pharmaceutical studies. Understanding its biological activity is essential for its potential applications in medicine and biochemistry.

- Chemical Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- CAS Number : 105-70-4

This compound is characterized by its diacetate functional groups, which contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that 3,3'-Oxybis(2-hydroxypropyl) diacetate exhibits several biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Pro-Apoptotic Effects : Studies have indicated that derivatives similar to this compound can induce apoptosis in cancer cells, particularly in breast and endometrial cancer lines .

- Cell Membrane Interaction : The compound influences plasma membrane fluidity and can lead to changes in cellular signaling pathways through lipid peroxidation .

Antioxidant Activity

The antioxidant mechanism primarily involves the compound's ability to neutralize reactive oxygen species (ROS). In vitro studies have demonstrated significant increases in superoxide anion levels when cells are treated with this compound, indicating its role as a pro-oxidant at certain concentrations .

Apoptosis Induction

Research has shown that 3,3'-Oxybis(2-hydroxypropyl) diacetate can initiate apoptosis in cancer cells by:

- Increasing mitochondrial membrane potential.

- Inducing the generation of ROS leading to cell death.

- Triggering specific signaling pathways that promote programmed cell death .

Study on Cancer Cell Lines

A study involving various cancer cell lines (MCF-7, MDA-MB-231) demonstrated that treatment with the compound resulted in:

- A reduction in cell viability by approximately 30% over 48 hours.

- Enhanced mitochondrial dysfunction characterized by hyperpolarization of mitochondrial membranes .

Hemolysis Assessment

In biocompatibility assessments, concentrations of 50 µmol/L and above showed significant hemolysis, suggesting that while the compound is generally biocompatible at lower concentrations, caution is warranted at higher doses .

Data Tables

| Biological Activity | Observation | Concentration Range |

|---|---|---|

| Antioxidant Effect | Increased ROS generation | Low concentrations |

| Apoptosis Induction | Cell viability reduction | 10 - 100 µmol/L |

| Hemolytic Activity | Significant hemolysis observed | >50 µmol/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.